6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride
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Overview
Description
6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol . This compound is known for its unique structure, which includes an amino group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride typically involves the reaction of 6-amino-5-formylpyridine-3-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as water or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Carboxy-5-formylpyridine-3-carboxylic acid.
Reduction: 6-Amino-5-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl and carboxylic acid groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-5-formylpyridine-3-carboxylic acid.
- 6-Amino-5-hydroxymethylpyridine-3-carboxylic acid.
- 6-Carboxy-5-formylpyridine-3-carboxylic acid .
Uniqueness
6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications .
Biological Activity
6-Amino-5-formylpyridine-3-carboxylic acid hydrochloride is a heterocyclic compound notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring with three functional groups: an amino group, a formyl group, and a carboxylic acid. Its molecular formula is C7H8N2O3·HCl, with a molecular weight of approximately 192.7 g/mol. The presence of these functional groups allows for various chemical interactions, making it a versatile candidate for biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.
- Chemical Reactivity : The formyl and carboxylic acid groups can participate in chemical reactions that modulate enzymatic activity and influence metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Experimental Data
- Cytotoxicity Studies : In vitro assays have shown that derivatives of pyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer). These studies highlight the potential of pyridine derivatives to act as anticancer agents .
- Combination Therapy : Some studies have explored the use of pyridine derivatives in combination with established chemotherapeutics, revealing enhanced cytotoxic effects. For instance, certain derivatives showed improved efficacy when combined with small molecule inhibitors targeting specific cancer pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Aminonicotinic Acid | Amino group at position 6 on a pyridine ring | Lacks formyl group; primarily studied for metabolic roles |
5-Amino-2-pyridinecarboxylic Acid | Amino group at position 5; carboxylic acid present | No formyl group; limited application scope compared to 6-amino derivative |
6-Amino-2,3,4,5-tetrahydro-pyridine-3-carboxylic Acid | Tetrahydro structure; contains an ester functionality | Different saturation level; varied reactivity profile |
The combination of functional groups in this compound enhances its reactivity and potential applications in drug development compared to its analogs.
Properties
IUPAC Name |
6-amino-5-formylpyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3.ClH/c8-6-5(3-10)1-4(2-9-6)7(11)12;/h1-3H,(H2,8,9)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMYGEYTCUWCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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